Superior TgCDPK1 Inhibitory Potency Versus Lead BKI Series Analogs
2-(Cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide (Compound 42) demonstrates a 5.5-fold improvement in TgCDPK1 inhibition (IC50 0.9 nM) compared to the patent series reference compound 7a (IC50 18 nM) and a 57-fold improvement over compound 3 (IC50 128 nM), as measured in a luminescent kinase assay. This sub-nanomolar activity is a critical differentiator for in vivo dose-reduction strategies. [REFS-1, REFS-2, REFS-3]
| Evidence Dimension | Inhibitory Potency (IC50) against Toxoplasma gondii CDPK1 |
|---|---|
| Target Compound Data | IC50 = 0.9 nM |
| Comparator Or Baseline | Compound 7a (US9765037): IC50 = 18 nM; Compound 3 (US9765037): IC50 = 128 nM |
| Quantified Difference | 5.5-fold more potent than Compound 7a; 142-fold more potent than Compound 3 |
| Conditions | Luminescent kinase assay measuring ATP depletion with Syntide 2 peptide substrate. |
Why This Matters
Lower IC50 enables efficacy at reduced doses, potentially widening the therapeutic window and lowering the cost-of-goods for in vivo proof-of-concept studies.
- [1] BindingDB Entry BDBM50389694: IC50 = 0.9 nM for TgCDPK1. Accessed via: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389694. View Source
- [2] BindingDB Entry BDBM50345723 (Compound 7a): IC50 = 18 nM for TgCDPK1. Accessed via: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50345723. View Source
- [3] BindingDB Entry BDBM50345705 (Compound 3): IC50 = 128 nM for TgCDPK1. Accessed via: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50345705. View Source
